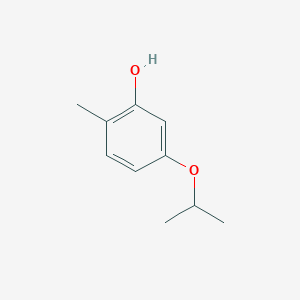

5-Isopropoxy-2-methylphenol

Description

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-5-propan-2-yloxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O2/c1-7(2)12-9-5-4-8(3)10(11)6-9/h4-7,11H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRIHECHBOYPTBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)OC(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60739405 | |

| Record name | 2-Methyl-5-[(propan-2-yl)oxy]phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60739405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

918445-11-1 | |

| Record name | 2-Methyl-5-[(propan-2-yl)oxy]phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60739405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A-Z: An In-Depth Technical Guide to the Synthesis of Carvacrol (CAS: 499-75-2)

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Carvacrol (2-methyl-5-(1-methylethyl)phenol), a monoterpenoid phenol, is a compound of significant interest across the pharmaceutical, food, and fragrance industries, prized for its potent antimicrobial, antioxidant, and organoleptic properties.[1] While naturally abundant in essential oils of plants like oregano and thyme, demand for high-purity carvacrol necessitates robust and scalable synthetic production.[2][3] This guide provides a comprehensive analysis of the principal chemical synthesis pathways for carvacrol, grounded in mechanistic principles and supported by detailed protocols. We explore routes originating from p-cymene, terpenoid precursors such as carvone and limonene, and Friedel-Crafts alkylation of cresols. Each pathway is evaluated for its efficiency, scalability, and alignment with green chemistry principles, offering critical insights for process development and optimization.

Introduction: The Imperative for Synthetic Carvacrol

The therapeutic potential of carvacrol is well-documented, with applications ranging from antimicrobial agents to anti-inflammatory and anticancer research.[4] Natural extraction from plant sources, however, presents challenges in terms of yield variability, seasonal dependency, and the presence of complex isomeric mixtures that require extensive purification. Synthetic routes offer a reliable alternative, ensuring consistent quality, high purity, and the scalability required for industrial applications. The choice of a synthetic pathway is a critical decision, balancing factors such as precursor cost, reaction efficiency, catalyst performance, and environmental impact.

Pathway I: Aromatization of Terpenoid Precursors

A prominent strategy for carvacrol synthesis leverages the chemical transformation of abundant, naturally occurring terpenes. This approach is attractive due to the renewable nature of the starting materials.

Acid-Catalyzed Isomerization of Carvone

Carvone, a ketone found in the essential oils of spearmint and caraway, can be efficiently converted to carvacrol through an acid-catalyzed isomerization and aromatization process.[5][6]

Mechanistic Rationale: The reaction proceeds via protonation of the carbonyl oxygen, followed by a series of intramolecular rearrangements and enolization, which ultimately drives the formation of the stable aromatic phenol ring. Strong acids like sulfuric acid (H₂SO₄) or solid acid catalysts such as Amberlyst-15 are effective in promoting this transformation.[5][6] The use of solid acids is particularly advantageous as it simplifies catalyst separation and recycling, aligning with green chemistry principles.[7]

Experimental Protocol: Isomerization of Carvone using Montmorillonite Catalyst [7]

-

Catalyst Preparation: Add montmorillonite catalyst to an organic solvent (e.g., xylene) in a reaction flask equipped with a stirrer and condenser.

-

Reaction Setup: Heat the mixture to 130-160°C under constant stirring.

-

Substrate Addition: Add carvone dropwise to the heated catalyst suspension. The mass ratio of montmorillonite to carvone is typically in the range of 25-100 : 500-1000.[7]

-

Reaction Monitoring: Monitor the progress of the isomerization reaction using Gas Chromatography (GC).

-

Work-up: Upon completion, cool the reaction mixture and filter to separate the solid catalyst. The catalyst can be retained for reuse.[7]

-

Purification: Subject the filtrate to vacuum distillation to isolate the final carvacrol product.[7]

Causality Behind Experimental Choices:

-

High Temperature (130-160°C): Provides the necessary activation energy to overcome the kinetic barrier for the rearrangement and aromatization steps.

-

Solid Acid Catalyst (Montmorillonite): Offers a high surface area with acidic sites to facilitate the reaction heterogeneously, which simplifies post-reaction work-up compared to homogeneous strong acids like H₂SO₄.[7] Neutralization steps are not required, reducing waste generation.[7]

-

Vacuum Distillation: Allows for the purification of carvacrol, which has a high boiling point (237.7°C), at a lower temperature, preventing thermal degradation of the product.[2]

Dehydrogenation and Isomerization of Limonene

Limonene, a major component of citrus peel oil, serves as an inexpensive and renewable precursor for p-cymene, a direct antecedent to carvacrol.[8] The conversion involves two key steps: isomerization of limonene to terpinene isomers, followed by dehydrogenation to form the aromatic p-cymene.[9][10]

Mechanistic Rationale: The process is typically facilitated by bifunctional catalysts possessing both acidic sites for isomerization and metallic sites (e.g., Palladium, Zinc) for dehydrogenation.[9][10] The acid function catalyzes the migration of the double bonds within the limonene structure, while the metal component facilitates the removal of hydrogen to achieve aromatization.

Data Presentation: Comparison of Catalysts for Limonene to p-Cymene Conversion

| Catalyst | Support | Temperature (°C) | Yield of p-Cymene (%) | Reference |

| Pd | HZSM-5 | 300 | ~75 | [9] |

| ZnO | SiO₂ | 325 | 100 | [10] |

| Acid-activated Mordenite | - | 145 | High Selectivity | [11] |

Visualization: Terpenoid Conversion Pathways

Caption: Synthesis routes to carvacrol from natural terpenes.

Pathway II: Friedel-Crafts Alkylation of Cresols

A highly convergent and industrially significant route involves the direct alkylation of cresols using an isopropylating agent.[12] The reaction of o-cresol with isopropanol or propylene is a common example.[13][14]

Mechanistic Rationale: This reaction is a classic electrophilic aromatic substitution.[12] A strong acid or Lewis acid catalyst is used to generate an isopropyl carbocation (or a related electrophilic species) from the alkylating agent. This electrophile then attacks the electron-rich aromatic ring of o-cresol. The hydroxyl and methyl groups on the cresol ring direct the incoming isopropyl group primarily to the para position relative to the hydroxyl group, yielding carvacrol.

Catalyst Evolution:

-

Traditional Catalysts: Homogeneous Lewis acids like aluminum chloride (AlCl₃) or ferric chloride (FeCl₃) have been used but generate significant waste and pose corrosion challenges.[5][15]

-

Modern Solid Acid Catalysts: To create a greener process, research has shifted to solid acid catalysts. These include zeolites, sulfated zirconia (superacids), and modified metal oxides, which are reusable, non-corrosive, and minimize waste.[14][16][17] For instance, a Ce and Al co-doped porous nano ZrO₂ catalyst has demonstrated 100% conversion of o-cresol with over 99% selectivity for carvacrol.[18]

Experimental Protocol: Alkylation of o-Cresol with Isopropanol [18]

-

Reaction Loading: Charge a high-pressure autoclave with o-cresol, isopropanol, and the solid acid catalyst (e.g., Ce and Al co-doped porous nano ZrO₂). A typical molar ratio is 1:1.1 of o-cresol to isopropanol.[18]

-

Reaction Conditions: Seal the reactor and heat to the target temperature (e.g., 170°C) with continuous stirring. Microwave heating can be employed to accelerate the reaction, often completing within 2 hours.[18]

-

Cooling and Catalyst Removal: After the reaction period, cool the reactor to room temperature. Remove the solid catalyst by filtration.

-

Purification: The resulting crude product can be purified by distillation to yield high-purity carvacrol.

Visualization: Friedel-Crafts Alkylation Workflowdot

References

- 1. benthamscience.com [benthamscience.com]

- 2. Carvacrol - Wikipedia [en.wikipedia.org]

- 3. Carvacrol—A Natural Phenolic Compound with Antimicrobial Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Therapeutic application of carvacrol: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. CN105523897A - A synthetic method of carvacrol - Google Patents [patents.google.com]

- 8. iscientific.org [iscientific.org]

- 9. researchgate.net [researchgate.net]

- 10. Dehydroisomerisation of α-Pinene and Limonene to p-Cymene over Silica-Supported ZnO in the Gas Phase [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 13. CN109232193B - Method for preparing 3-isopropyl-5-cresol and carvacrol from 3-carene - Google Patents [patents.google.com]

- 14. researchgate.net [researchgate.net]

- 15. CN1244530C - Green Synthesis Process of Feed Antibacterial Agent Carvacrol - Google Patents [patents.google.com]

- 16. Synthesis of carvacrol by Friedel-Crafts alkylation of o-cresol with isopropanol using superacidic catalyst UDCaT-5 | CoLab [colab.ws]

- 17. Chemical synthesis process of carvacrol - Eureka | Patsnap [eureka.patsnap.com]

- 18. CN113304743B - Method for preparing high-purity carvacrol by using o-cresol - Google Patents [patents.google.com]

5-Isopropoxy-2-methylphenol mechanism of action in biological systems

An In-depth Technical Guide to the Biological Mechanisms of 5-Isopropoxy-2-methylphenol

Executive Summary

This compound, an isopropyl ether derivative of the well-characterized monoterpenoid phenol carvacrol, represents a molecule of significant interest in pharmacology and drug development. While research on this specific ether is emerging, its mechanistic action is largely inferred from its parent compound, carvacrol. This guide synthesizes the known biological activities of carvacrol and extrapolates the potential mechanisms of action for this compound. We delve into its postulated antimicrobial, anti-inflammatory, and neuromodulatory effects, critically analyzing how the substitution of a hydroxyl group with an isopropoxy moiety may alter its physicochemical properties and biological interactions. This document provides researchers, scientists, and drug development professionals with a foundational understanding, detailed experimental protocols for mechanism elucidation, and a forward-looking perspective on this promising compound.

Introduction and Molecular Profile

Chemical Identity and Structure

This compound is structurally derived from carvacrol (5-isopropyl-2-methylphenol). The defining feature is the etherification of the phenolic hydroxyl group, replacing it with an isopropoxy group. This modification significantly alters the molecule's properties, shifting it from a hydrophilic, proton-donating phenol to a more lipophilic and non-acidic ether. This structural change is central to understanding its potential deviations in biological activity from carvacrol.

A Technical Guide to the Natural Sources and Extraction of Carvacrol for Pharmaceutical and Nutraceutical Applications

Foreword

Carvacrol, a monoterpenoid phenol, has garnered significant attention within the scientific community for its broad-spectrum antimicrobial, antioxidant, and anti-inflammatory properties. As the demand for high-purity, natural compounds in drug development and nutraceuticals continues to rise, a comprehensive understanding of its sourcing and extraction is paramount. This guide provides an in-depth analysis of the primary natural reservoirs of carvacrol and evaluates the critical methodologies employed for its isolation. We will delve into the causality behind experimental choices, offering field-proven insights to guide researchers and development professionals in establishing robust, scalable, and efficient extraction workflows.

Part 1: Principal Natural Sources of Carvacrol

Carvacrol is predominantly found in the essential oils of various aromatic plants, particularly those belonging to the Lamiaceae family. The biosynthesis and accumulation of carvacrol are influenced by genetic factors, geographical location, climate, and harvest time.

The most commercially viable and widely researched sources include:

-

Oregano (Origanum vulgare) : Widely recognized as one of the richest sources, the essential oil of Origanum vulgare can contain carvacrol concentrations ranging from 60% to over 80%. The specific chemotype is critical, as some oregano species may be rich in other phenols like thymol.

-

Thyme (Thymus vulgaris) : Another significant source from the Lamiaceae family, thyme essential oil presents a variable composition. Depending on the chemotype, it can be rich in either thymol or carvacrol, with carvacrol content often ranging from 5% to 75%.

-

Savory (Satureja hortensis) : Both winter and summer savory are notable sources. The essential oil of Satureja hortensis can contain carvacrol levels between 30% and 65%.

-

Marjoram (Origanum majorana) : While often confused with oregano, marjoram has a distinct phytochemical profile. Its essential oil typically contains a lower percentage of carvacrol, generally under 10%, but it remains a viable source.

Data Summary: Carvacrol Content in Primary Botanical Sources

| Botanical Source | Family | Typical Carvacrol Content in Essential Oil (%) | Key Considerations |

| Origanum vulgare (Oregano) | Lamiaceae | 60 - 85% | High variability based on subspecies and geographical origin. |

| Thymus vulgaris (Thyme) | Lamiaceae | 5 - 75% | Chemotype-dependent; can be thymol-dominant. |

| Satureja hortensis (Savory) | Lamiaceae | 30 - 65% | Composition can be influenced by cultivation practices. |

| Origanum majorana (Marjoram) | Lamiaceae | < 10% | Generally a lower-yield source compared to oregano. |

Part 2: Extraction Methodologies: A Comparative Analysis

The selection of an extraction method is a critical decision point that directly impacts the yield, purity, and economic viability of carvacrol production. The choice is dictated by the desired end-product specifications, scalability, and regulatory considerations.

Diagram: General Extraction Workflow

Caption: A generalized workflow for carvacrol production.

Conventional Methods

These are the most traditional and widely used methods for extracting essential oils from plant materials.

-

Principle of Operation : Both methods leverage the principle of co-distillation.

-

Hydrodistillation : The plant material is directly boiled in water. The resulting mixture of steam and volatile compounds is condensed, and the immiscible essential oil is separated from the aqueous phase (hydrosol).

-

Steam Distillation : Live steam is passed through the plant material. The steam ruptures the oil-containing glands and volatilizes the carvacrol. The subsequent condensation and separation process is identical to hydrodistillation.

-

-

Causality Behind Experimental Choices : Steam distillation is often preferred over hydrodistillation for large-scale operations. The direct injection of steam prevents potential thermal degradation of sensitive compounds that can occur when the plant material is in direct contact with the boiling vessel's heated surface. The primary drivers for this method are its low capital cost and well-established protocols.

-

Self-Validating System & Protocol :

-

Preparation : 500g of dried, ground oregano leaves are packed into the still.

-

Distillation : Steam is introduced from an external generator at a rate of 0.5 kg/min . The process continues for 3 hours.

-

Condensation : The vapor is passed through a condenser cooled with water at 10°C.

-

Separation : The condensate is collected in a Florentine flask, allowing for the continuous separation of the less dense essential oil from the aqueous phase.

-

Drying : The collected oil is dried over anhydrous sodium sulfate to remove residual water.

-

Validation : The yield is determined gravimetrically. Purity and composition are validated using Gas Chromatography-Mass Spectrometry (GC-MS). A successful extraction will yield an oil with a carvacrol content consistent with the source material's known profile.

-

This method is employed when compounds are too heat-sensitive for distillation or when higher yields are desired.

-

Principle of Operation : A volatile organic solvent (e.g., hexane, ethanol) is used to dissolve the essential oil from the plant matrix. The solvent is then evaporated under reduced pressure, leaving behind a concentrated extract known as an oleoresin or absolute.

-

Causality Behind Experimental Choices : Ethanol is often chosen due to its lower toxicity compared to hexane, which is critical for applications in food and pharmaceuticals. The primary trade-off is the co-extraction of non-volatile compounds like waxes and pigments, which necessitates further purification steps.

Advanced Extraction Techniques

Modern techniques offer improved efficiency, higher selectivity, and a reduction in the use of organic solvents, aligning with green chemistry principles.

SFE is a highly selective and efficient method that uses a supercritical fluid, most commonly carbon dioxide (CO₂), as the extraction solvent.

-

Principle of Operation : Above its critical temperature (31.1°C) and pressure (73.8 bar), CO₂ enters a supercritical state where it exhibits properties of both a liquid and a gas. In this state, it has low viscosity, high diffusivity, and a density that can be tuned by altering pressure and temperature. This allows it to effuse through the plant material like a gas and dissolve the carvacrol like a liquid. By reducing the pressure post-extraction, the CO₂ returns to a gaseous state and is removed, leaving behind a solvent-free extract.

-

Causality Behind Experimental Choices : The selectivity of SFE is its key advantage. By precisely controlling the density of the supercritical CO₂, one can selectively target compounds of a specific molecular weight. For carvacrol, operating at moderate pressures (e.g., 100-150 bar) can efficiently extract the essential oil while leaving behind heavier, less desirable compounds. This method is ideal for producing high-purity extracts for pharmaceutical use where residual solvents are a major concern.

-

Self-Validating System & Protocol :

-

Preparation : 100g of finely ground thyme is loaded into the extraction vessel.

-

Pressurization & Heating : The system is pressurized with CO₂ to 120 bar and heated to 45°C.

-

Extraction : Supercritical CO₂ is passed through the vessel at a flow rate of 2 L/min for 90 minutes.

-

Separation : The extract-laden CO₂ is depressurized in a separator vessel, causing the CO₂ to vaporize and the carvacrol-rich oil to precipitate.

-

Validation : The extract is collected and weighed. GC-MS analysis is performed to confirm the high concentration of carvacrol and the absence of solvent residues. The yield and purity should be reproducible under identical P-T conditions.

-

Diagram: Supercritical Fluid Extraction (SFE) Workflow

Caption: Schematic of a closed-loop SFE system for carvacrol.

MAE utilizes microwave energy to heat the solvent and water within the plant cells, leading to cell rupture and the release of target compounds into the solvent.

-

Principle of Operation : Microwaves cause the rapid, localized heating of polar molecules (primarily water) within the plant matrix. This creates a dramatic increase in internal pressure, leading to the rupture of cell walls and the rapid release of phytochemicals into the surrounding solvent.

-

Causality Behind Experimental Choices : The primary driver for MAE is speed. Extraction times can be reduced from hours (for conventional methods) to minutes. This significantly increases throughput. Furthermore, the targeted heating can lead to lower overall energy consumption. The choice of solvent is critical; a solvent with a high dielectric constant will absorb microwave energy more efficiently.

Comparison of Extraction Methods

| Method | Principle | Advantages | Disadvantages | Ideal Application |

| Steam Distillation | Co-distillation with steam | Low cost, well-established, no organic solvents | High energy consumption, potential for thermal degradation | Large-scale production of essential oils for perfumery and food flavoring. |

| Solvent Extraction | Differential solubility | High yield, suitable for thermolabile compounds | Use of organic solvents, requires further purification | Production of absolutes and oleoresins; lab-scale research. |

| Supercritical Fluid Extraction (SFE) | Dissolution in a supercritical fluid (CO₂) | High selectivity, solvent-free extract, tunable | High capital cost, requires technical expertise | High-purity extracts for pharmaceutical and nutraceutical applications. |

| Microwave-Assisted Extraction (MAE) | Microwave-induced cell rupture | Extremely fast, reduced solvent volume, high efficiency | Potential for localized overheating, not easily scalable | Rapid screening of plant materials, lab-scale extraction. |

Part 3: Purification and Analysis

Regardless of the initial extraction method, the crude extract typically requires further purification to achieve the high-purity carvacrol (>98%) required for pharmaceutical applications.

-

Fractional Distillation : This technique separates compounds based on their boiling points. Since carvacrol has a high boiling point (237°C), vacuum fractional distillation is employed to lower the required temperature and prevent thermal degradation. This is an effective method for removing more volatile monoterpenes and other components from the crude essential oil.

-

Chromatography : For the highest purity levels, preparative column chromatography or High-Performance Liquid Chromatography (HPLC) can be used. While highly effective, these methods are more expensive and are typically reserved for producing analytical standards or small quantities of ultra-pure material.

Analytical Validation: GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for the qualitative and quantitative analysis of carvacrol extracts.

-

Workflow :

-

Injection : A diluted sample of the essential oil is injected into the GC.

-

Separation : The sample is vaporized and travels through a long, coated capillary column. Compounds separate based on their volatility and interaction with the column's stationary phase. Carvacrol, being a polar phenol, will have a characteristic retention time on a standard non-polar or mid-polar column.

-

Detection (MS) : As each compound elutes from the column, it enters the mass spectrometer, where it is fragmented into a unique pattern of ions based on its molecular structure.

-

Identification : The resulting mass spectrum is compared against a library (e.g., NIST) to confirm the identity of carvacrol.

-

Quantification : The area under the carvacrol peak in the chromatogram is proportional to its concentration, which is determined by comparison to a calibration curve generated with a certified reference standard.

-

Conclusion

The selection of a natural source and an appropriate extraction methodology is a foundational step in the development of carvacrol-based products. For bulk production of essential oil, steam distillation remains a cost-effective and robust method. However, for high-purity applications in drug development and regulated nutraceuticals, the selectivity and solvent-free nature of Supercritical Fluid Extraction (SFE) present a clear technological advantage. The principles and protocols outlined in this guide serve as a comprehensive resource for scientists and researchers to make informed decisions, ensuring the efficient and reliable production of high-quality carvacrol.

A Technical Guide to the Biological Activities of 5-Isopropyl-2-methylphenol (Carvacrol)

Editorial Note: The topic specified was "5-Isopropoxy-2-methylphenol". However, a comprehensive review of publicly available scientific literature reveals a significant lack of data on the biological activities of this specific ether compound (CAS 918445-11-1). The vast majority of research points to its common, well-studied isomer, 5-Isopropyl-2-methylphenol , also known as Carvacrol (CAS 499-75-2). The structural difference lies in an ether linkage (-O-CH(CH₃)₂) in the requested compound versus a direct carbon-carbon bond (-CH(CH₃)₂) in Carvacrol. Given the depth of technical detail required and the abundance of research on Carvacrol, this guide has been structured to focus on this scientifically prominent molecule, assuming it to be the intended subject of inquiry.

Abstract

5-Isopropyl-2-methylphenol (Carvacrol) is a phenolic monoterpenoid that is a primary constituent of the essential oils of several aromatic plants, including oregano and thyme.[1] This document serves as an in-depth technical guide for researchers and drug development professionals, detailing the multifaceted biological activities of Carvacrol. We will explore its potent antimicrobial, antioxidant, anti-inflammatory, and anticancer properties, grounded in mechanistic insights and supported by established experimental protocols. The narrative emphasizes the causality behind experimental choices and provides validated methodologies for investigation. Quantitative data are summarized for clarity, and key cellular pathways are visualized to facilitate a deeper understanding of Carvacrol's mechanism of action.

Chemical Identity and Profile

Carvacrol's biological efficacy is intrinsically linked to its chemical structure: a phenol ring with hydroxyl, methyl, and isopropyl groups. This arrangement facilitates membrane interaction, hydrogen donation for radical scavenging, and specific binding to protein targets.

-

IUPAC Name: 5-Isopropyl-2-methylphenol

-

Synonyms: Carvacrol, Isothymol[2]

-

Molecular Formula: C₁₀H₁₄O[2]

-

Molecular Weight: 150.22 g/mol [2]

-

CAS Number: 499-75-2

Pharmacokinetic studies have confirmed the drug-likeness properties of Carvacrol, suggesting its potential as a pharmacological candidate for further development.[3]

Antimicrobial and Antibiofilm Activity

Carvacrol is renowned for its broad-spectrum antimicrobial activity against a wide range of pathogenic bacteria, fungi, and viruses.[1][4]

Mechanism of Action

The primary antimicrobial mechanism of Carvacrol is the disruption of the bacterial cytoplasmic membrane. Its lipophilic nature allows it to partition into the lipid bilayer, increasing membrane fluidity and permeability. This leads to the leakage of essential intracellular components, such as ions and ATP, disruption of the proton motive force, and ultimately, cell death. At lower concentrations, it can inhibit bacterial motility and interfere with biofilm formation, a key virulence factor in many chronic infections.[5][6]

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The efficacy of an antimicrobial agent is quantified by its MIC, the lowest concentration that prevents visible microbial growth.

| Target Organism | Type | MIC (µg/mL) | Reference |

| Staphylococcus aureus | Gram-positive Bacteria | 512 | [7] |

| Escherichia coli | Gram-negative Bacteria | Varies | [1] |

| Salmonella typhimurium | Gram-negative Bacteria | Varies | [1] |

| Pseudomonas aeruginosa | Gram-negative Bacteria | Varies | [1] |

| Aspergillus flavus | Fungus | Varies | [1] |

| Fusarium oxysporum | Fungus | Varies | [1] |

Experimental Protocol: Broth Microdilution Assay for MIC Determination

This protocol is a standard method for determining the MIC of an antimicrobial agent against a specific bacterium.

-

Preparation of Inoculum: Culture the target bacterial strain in appropriate broth (e.g., Mueller-Hinton Broth) overnight at 37°C. Dilute the culture to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

-

Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of Carvacrol in the broth. Concentrations should span a range appropriate for the expected MIC.

-

Inoculation: Add the prepared bacterial inoculum to each well. Include a positive control (broth + inoculum, no Carvacrol) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Data Analysis: The MIC is determined as the lowest concentration of Carvacrol where no visible turbidity (bacterial growth) is observed. This can be confirmed by measuring absorbance at 600 nm.

Visualization: Antimicrobial Testing Workflow

References

- 1. Tailored Functionalization of Natural Phenols to Improve Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 3. worldscientific.com [worldscientific.com]

- 4. japsonline.com [japsonline.com]

- 5. 4-Chloro-2-Isopropyl-5-Methylphenol Exhibits Antimicrobial and Adjuvant Activity against Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 4-Chloro-2-Isopropyl-5-Methylphenol Exhibits Antimicrobial and Adjuvant Activity against Methicillin-Resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

A Comprehensive Technical Guide to the Antioxidant and Anti-inflammatory Properties of Carvacrol for Researchers and Drug Development Professionals

Foreword: Unveiling the Therapeutic Potential of a Phenolic Monoterpene

Carvacrol, a major phenolic constituent of essential oils from oregano and thyme, has emerged as a compound of significant interest in the pharmaceutical and nutraceutical industries.[1][2] Its well-documented antioxidant and anti-inflammatory properties position it as a promising candidate for the development of novel therapeutic agents. This guide provides an in-depth technical exploration of carvacrol's mechanisms of action, supported by field-proven experimental protocols and data interpretation insights, to empower researchers and drug development professionals in their quest for innovative solutions to inflammatory and oxidative stress-related pathologies.

The Chemical Foundation of Carvacrol's Bioactivity

Carvacrol, or 5-isopropyl-2-methylphenol, is a monoterpenoid phenol with a molecular structure that underpins its biological activities.[2] The presence of a hydroxyl group on the phenolic ring is crucial for its antioxidant capacity, enabling it to donate a hydrogen atom and effectively neutralize free radicals.[2] Its lipophilic nature facilitates its interaction with cell membranes, a key aspect of its antimicrobial and cell-modulating effects.

Elucidating the Antioxidant Mechanisms of Carvacrol

Carvacrol's antioxidant activity is a cornerstone of its therapeutic potential, mitigating the cellular damage inflicted by reactive oxygen species (ROS).[1][3] This protection is conferred through multiple mechanisms:

-

Direct Free Radical Scavenging: Carvacrol can directly scavenge a variety of free radicals, including peroxyl radicals, superoxide radicals, and hydrogen peroxide.[1] This is largely attributed to the hydrogen-donating ability of its phenolic hydroxyl group.[2]

-

Upregulation of Endogenous Antioxidant Enzymes: Carvacrol has been shown to enhance the activity of key antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx).[1][4] This induction of the cell's natural defense system provides a sustained protective effect against oxidative stress.

-

Inhibition of Lipid Peroxidation: By neutralizing free radicals, carvacrol effectively prevents the chain reaction of lipid peroxidation, thus protecting cell membranes from oxidative damage.[1]

Quantitative Assessment of Antioxidant Capacity

The antioxidant potential of carvacrol can be quantified using various in vitro assays. The table below summarizes typical results from two common assays:

| Assay | Principle | Typical IC50 for Carvacrol | Reference |

| DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay | Measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change. | 0.54 ± 0.03 mg/mL | [5] |

| ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay | Measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation. | Varies depending on the specific assay conditions. | [6] |

| Nitric Oxide Scavenging Activity | Measures the ability of a compound to scavenge nitric oxide radicals. | 127.61 µL/mL | [7] |

Deconstructing the Anti-inflammatory Cascade of Carvacrol

Chronic inflammation is a key driver of numerous diseases. Carvacrol exerts potent anti-inflammatory effects by modulating key signaling pathways and inhibiting the production of pro-inflammatory mediators.

Modulation of Key Inflammatory Signaling Pathways

Carvacrol's anti-inflammatory properties are intricately linked to its ability to interfere with pro-inflammatory signaling cascades within the cell.

-

Inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Pathway: The NF-κB pathway is a central regulator of inflammation. Carvacrol has been demonstrated to suppress the activation of NF-κB, thereby downregulating the expression of numerous pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules.[8] This inhibition can occur through the prevention of IκBα phosphorylation and subsequent nuclear translocation of NF-κB p65.[9]

-

Modulation of MAPK (Mitogen-Activated Protein Kinase) Pathways: The MAPK signaling pathways, including ERK1/2, JNK, and p38, play crucial roles in the inflammatory response. Carvacrol can inhibit the phosphorylation of these kinases, leading to a reduction in the production of inflammatory mediators.[3]

-

Activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) Pathway: The Nrf2 pathway is a critical regulator of the cellular antioxidant response. Carvacrol can activate Nrf2, leading to the upregulation of antioxidant and cytoprotective genes, which in turn helps to resolve inflammation.[10]

-

Activation of PPARs (Peroxisome Proliferator-Activated Receptors): Carvacrol has been identified as an activator of PPARα and PPARγ.[11] Activation of these nuclear receptors can suppress the expression of pro-inflammatory genes, including COX-2.[11]

Figure 1: Simplified signaling pathway of carvacrol's anti-inflammatory action.

Inhibition of Pro-inflammatory Enzymes and Mediators

A direct consequence of carvacrol's modulation of signaling pathways is the reduced production of key inflammatory molecules:

-

Cyclooxygenase-2 (COX-2) and Inducible Nitric Oxide Synthase (iNOS): Carvacrol significantly inhibits the expression of COX-2 and iNOS, enzymes responsible for the production of prostaglandins (like PGE2) and nitric oxide (NO), respectively, both of which are potent mediators of inflammation.[1][8][12]

-

Pro-inflammatory Cytokines: Carvacrol has been shown to decrease the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6).[12][13]

-

Matrix Metalloproteinases (MMPs): In the context of conditions like osteoarthritis, carvacrol can suppress the expression of MMPs, enzymes that contribute to the degradation of the extracellular matrix.[8]

-

Enhancement of Anti-inflammatory Cytokines: Notably, carvacrol can also increase the production of the anti-inflammatory cytokine Interleukin-10 (IL-10), which plays a crucial role in resolving inflammation.[12][14]

Experimental Protocols for Evaluating Carvacrol's Bioactivities

To rigorously assess the antioxidant and anti-inflammatory properties of carvacrol, a combination of in vitro and in vivo models is essential.

In Vitro Assays

This assay is a rapid and simple method to evaluate the free radical scavenging activity of a compound.

Principle: The stable free radical DPPH absorbs at 517 nm and is purple. In the presence of an antioxidant that can donate a hydrogen atom, DPPH is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance.[6]

Step-by-Step Protocol:

-

Reagent Preparation:

-

Prepare a stock solution of carvacrol in a suitable solvent (e.g., ethanol or methanol).

-

Prepare a 0.1 mM solution of DPPH in the same solvent.

-

-

Assay Procedure:

-

In a 96-well plate, add 100 µL of various concentrations of carvacrol (e.g., in a two-fold serial dilution).

-

Add 100 µL of the DPPH solution to each well.

-

For the control, add 100 µL of the solvent instead of the carvacrol solution.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

-

Measurement:

-

Measure the absorbance at 517 nm using a microplate reader.

-

-

Calculation:

-

Calculate the percentage of scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the sample.

-

Determine the IC50 value (the concentration of carvacrol required to scavenge 50% of the DPPH radicals) by plotting the percentage of scavenging activity against the concentration of carvacrol.

-

Figure 2: Workflow for the DPPH radical scavenging assay.

This protocol uses a macrophage cell line (e.g., RAW 264.7 or J774.1) stimulated with lipopolysaccharide (LPS) to mimic an inflammatory response.

Principle: LPS, a component of the outer membrane of Gram-negative bacteria, activates macrophages to produce pro-inflammatory mediators. The ability of carvacrol to inhibit this response is then measured.

Step-by-Step Protocol:

-

Cell Culture:

-

Culture macrophage cells in appropriate media until they reach 80-90% confluency.

-

-

Treatment:

-

Pre-treat the cells with various non-toxic concentrations of carvacrol for 1-2 hours.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified time (e.g., 24 hours).

-

Include appropriate controls: untreated cells, cells treated with LPS alone, and cells treated with carvacrol alone.

-

-

Measurement of Inflammatory Mediators:

-

Nitric Oxide (NO) Production: Measure the accumulation of nitrite (a stable product of NO) in the culture supernatant using the Griess reagent.

-

Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β): Quantify the levels of these cytokines in the culture supernatant using Enzyme-Linked Immunosorbent Assay (ELISA) kits.

-

-

Analysis of Protein Expression (Western Blot):

-

Lyse the cells and perform Western blot analysis to determine the protein levels of iNOS, COX-2, and key signaling proteins (e.g., phosphorylated and total forms of NF-κB, p38, ERK, JNK).

-

-

Analysis of Gene Expression (RT-qPCR):

-

Isolate total RNA from the cells and perform reverse transcription-quantitative polymerase chain reaction (RT-qPCR) to measure the mRNA expression levels of genes encoding pro-inflammatory mediators.

-

In Vivo Models

In vivo studies are crucial to confirm the anti-inflammatory effects of carvacrol in a whole-organism context.

This is a classic and widely used model of acute inflammation.

Principle: Subplantar injection of carrageenan into the paw of a rat or mouse induces a localized inflammatory response characterized by edema (swelling), which can be quantified.

Step-by-Step Protocol:

-

Animal Acclimatization:

-

Acclimatize rodents to the laboratory conditions for at least one week before the experiment.

-

-

Treatment:

-

Administer carvacrol (e.g., 50-100 mg/kg, orally or intraperitoneally) to the animals.

-

A control group should receive the vehicle, and a positive control group can be treated with a standard anti-inflammatory drug (e.g., indomethacin).

-

-

Induction of Inflammation:

-

One hour after treatment, inject a 1% solution of carrageenan in saline into the subplantar region of the right hind paw of each animal.

-

-

Measurement of Paw Edema:

-

Measure the paw volume using a plethysmometer at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).

-

-

Calculation:

-

Calculate the percentage of inhibition of edema for the treated groups compared to the control group.

-

-

Biochemical Analysis (Optional):

-

At the end of the experiment, animals can be euthanized, and the paw tissue can be collected for the analysis of inflammatory mediators (e.g., cytokines, PGE2) and myeloperoxidase (MPO) activity (an indicator of neutrophil infiltration).

-

Conclusion and Future Perspectives

The compelling body of evidence for carvacrol's potent antioxidant and anti-inflammatory properties underscores its significant therapeutic potential. Its multifaceted mechanisms of action, targeting key signaling pathways and inflammatory mediators, make it an attractive candidate for the development of novel treatments for a wide range of inflammatory and oxidative stress-related diseases. Future research should focus on optimizing its delivery through nanoformulations to enhance bioavailability and conducting well-designed clinical trials to translate its preclinical efficacy into tangible benefits for human health.

References

- 1. Anti-Inflammatory and Antioxidant Properties of Carvacrol and Magnolol, in Periodontal Disease and Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Carvacrol Antioxidants and Flavoring Ingredients in Food [univook.com]

- 3. Therapeutic application of carvacrol: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Evaluation of the Antioxidant Properties of Carvacrol as a Prospective Replacement for Crude Essential Oils and Synthetic Antioxidants in Food Storage - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Carvacrol ameliorates inflammatory response in interleukin 1β-stimulated human chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. researchgate.net [researchgate.net]

- 11. Carvacrol, a component of thyme oil, activates PPARα and γ and suppresses COX-2 expression - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Carvacrol Regulates the Expression of SLC25A6 by Inhibiting VDAC1 to Improve Mitochondrial Function and Reduce LPS-Induced Inflammatory Injury in HMEC-1 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Anti-inflammatory effects of carvacrol: evidence for a key role of interleukin-10 - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Predicted Antimicrobial Spectrum of 5-Isopropoxy-2-methylphenol

A Note on the Available Data

Direct experimental data on the antimicrobial spectrum of 5-isopropoxy-2-methylphenol is not extensively available in peer-reviewed literature. This guide, therefore, provides a comprehensive overview based on the well-established antimicrobial profiles of its parent isomer, carvacrol (5-isopropyl-2-methylphenol), and related thymol derivatives. The information presented herein is a scientifically reasoned extrapolation of structure-activity relationships to predict the antimicrobial potential of this compound.

Introduction: The Promising Lineage of Phenolic Monoterpenoids

This compound belongs to the family of phenolic monoterpenoids, which are renowned for their broad-spectrum biological activities. Its isomeric parent compound, carvacrol, is a major constituent of the essential oils of oregano and thyme and has been extensively studied for its potent antimicrobial, antioxidant, and anti-inflammatory properties.[1][2] The core chemical scaffold of these molecules provides a versatile platform for the development of novel therapeutic agents. This guide will delve into the predicted antimicrobial characteristics of this compound, drawing parallels from its well-documented relatives.

Structural Comparison and Predicted Physicochemical Properties

The key structural difference between carvacrol and this compound is the substitution of the phenolic hydroxyl group with an isopropoxy group. This modification from a phenol to an ether is anticipated to significantly alter its physicochemical properties, such as polarity, hydrogen bonding capacity, and lipophilicity, which in turn will influence its interaction with microbial cells.

Caption: Structural comparison of Carvacrol and this compound.

Predicted Antimicrobial Spectrum

Based on studies of related thymol and carvacrol derivatives, the antimicrobial activity of this compound is likely to be influenced by the etherification of the phenolic hydroxyl group. The free hydroxyl group in carvacrol is often considered crucial for its antimicrobial action, as it can be involved in disrupting microbial membranes and inhibiting enzymes.

A study on thymol derivatives, where the phenolic hydroxyl group was etherified, showed that this modification can lead to a moderate antibacterial activity.[3] Specifically, 2-isopropoxy-1-isopropyl-4-methylbenzene, a structural isomer of our target compound, demonstrated enhanced activity against certain bacterial strains compared to thymol itself.[3]

Antibacterial Activity

This compound is predicted to exhibit activity against a range of Gram-positive and Gram-negative bacteria.

-

Gram-Positive Bacteria: It is likely to be effective against strains such as Staphylococcus aureus (including MRSA) and Bacillus subtilis. The increased lipophilicity due to the isopropoxy group may enhance its ability to penetrate the bacterial cell membrane. Studies on chlorothymol, a chlorinated derivative of thymol, have shown potent activity against MRSA, suggesting that modifications to the thymol backbone can yield effective antibacterial agents.[4][5][6]

-

Gram-Negative Bacteria: The outer membrane of Gram-negative bacteria typically poses a greater challenge for antimicrobial penetration. However, some thymol derivatives have shown efficacy against strains like Escherichia coli, Pseudomonas aeruginosa, and Klebsiella pneumoniae.[3][7] The activity of this compound against these pathogens would likely be moderate and strain-dependent.

Antifungal Activity

Carvacrol and thymol are known for their potent antifungal properties against a variety of yeasts and molds.[8] They have demonstrated efficacy against Candida species, including fluconazole-resistant strains, and dermatophytes like Microsporum canis.[9][10][11]

The mechanism of antifungal action for thymol is believed to involve binding to ergosterol in the fungal cell membrane, leading to increased ion permeability and cell death.[8] While the etherification in this compound might alter this specific interaction, the overall lipophilic nature of the molecule could still facilitate disruption of the fungal membrane. Therefore, it is plausible that this compound will retain some antifungal activity, though its potency relative to carvacrol would need to be experimentally determined.

Anti-biofilm Activity

Biofilms are a significant challenge in clinical settings due to their inherent resistance to antimicrobial agents. Thymol and its derivatives have been shown to inhibit biofilm formation by various bacteria, including MRSA and Streptococcus mutans.[4][12] Isopropyl methylphenol (IPMP), an isomer of thymol, has been noted for its ability to permeate biofilms and reduce bacterial viability.[12] Given these findings, this compound may also possess anti-biofilm properties, potentially by interfering with bacterial adhesion and quorum sensing pathways.

Predicted Mechanism of Action

The primary mechanism of action for carvacrol and related phenolic compounds is the disruption of the microbial cell membrane's structural integrity. This leads to increased permeability, leakage of intracellular components, and dissipation of the proton motive force. The lipophilic nature of these compounds allows them to partition into the lipid bilayer of the membrane.

For this compound, the increased lipophilicity from the isopropoxy group could enhance its accumulation in the cell membrane. However, the absence of the free hydroxyl group might reduce its ability to form hydrogen bonds with membrane components, potentially altering the precise mode of membrane disruption compared to carvacrol.

Caption: Predicted mechanism of action for this compound.

Experimental Protocols for Antimicrobial Susceptibility Testing

To empirically determine the antimicrobial spectrum of this compound, the following standard protocols are recommended.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard procedure.

Materials:

-

This compound

-

Sterile 96-well microtiter plates

-

Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

-

Bacterial or fungal inoculums standardized to 0.5 McFarland

-

Positive control (microorganism in broth)

-

Negative control (broth only)

-

Solvent control (if the compound is not water-soluble)

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the compound in the microtiter plate wells containing the appropriate broth.

-

Inoculate each well (except the negative control) with the standardized microbial suspension.

-

Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 24 hours for bacteria).

-

Determine the MIC by visually inspecting for the lowest concentration that shows no turbidity.

Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

The MBC/MFC is the lowest concentration of an antimicrobial agent required to kill a particular microorganism.

Procedure:

-

Following the MIC determination, take an aliquot from each well that showed no visible growth.

-

Plate the aliquots onto an appropriate agar medium (e.g., Mueller-Hinton Agar for bacteria).

-

Incubate the agar plates under suitable conditions.

-

The MBC/MFC is the lowest concentration that results in no microbial growth on the agar plate.

Anti-biofilm Assay

This assay evaluates the ability of the compound to inhibit biofilm formation.

Materials:

-

Sterile 96-well flat-bottom microtiter plates

-

Tryptic Soy Broth (TSB) supplemented with glucose for bacteria

-

Crystal Violet solution (0.1%)

-

Ethanol (95%)

Procedure:

-

Prepare serial dilutions of this compound in the supplemented TSB in the microtiter plate.

-

Inoculate the wells with a standardized bacterial suspension.

-

Incubate the plate to allow for biofilm formation (e.g., 37°C for 24 hours).

-

After incubation, gently wash the wells with phosphate-buffered saline (PBS) to remove planktonic cells.

-

Stain the adherent biofilms with crystal violet solution.

-

Wash away the excess stain and allow the plate to dry.

-

Solubilize the bound crystal violet with ethanol.

-

Quantify the biofilm formation by measuring the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

Summary of Predicted Antimicrobial Activity

| Microorganism Type | Predicted Activity | Potential Target Organisms |

| Gram-Positive Bacteria | Moderate to High | Staphylococcus aureus, MRSA, Bacillus subtilis |

| Gram-Negative Bacteria | Low to Moderate | Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae |

| Fungi (Yeasts & Molds) | Moderate | Candida albicans, Candida glabrata, Microsporum canis |

| Biofilms | Moderate | Staphylococcus aureus, Streptococcus mutans |

Conclusion and Future Directions

While direct experimental evidence is pending, the structural relationship of this compound to the well-characterized antimicrobial agent carvacrol suggests a promising antimicrobial profile. The etherification of the phenolic hydroxyl group is a key modification that is expected to enhance its lipophilicity, potentially leading to effective interactions with microbial membranes. Future research should focus on the synthesis and in vitro evaluation of this compound against a broad panel of clinically relevant microorganisms to validate its predicted antimicrobial spectrum and elucidate its precise mechanism of action. Such studies will be crucial in determining its potential as a lead compound for the development of new antimicrobial therapies.

References

- 1. Antinociceptive activity of carvacrol (5-isopropyl-2-methylphenol) in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. 4-Chloro-2-Isopropyl-5-Methylphenol Exhibits Antimicrobial and Adjuvant Activity against Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 4-Chloro-2-Isopropyl-5-Methylphenol Exhibits Antimicrobial and Adjuvant Activity against Methicillin-Resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Thymol as Starting Material for the Development of a Biobased Material with Enhanced Antimicrobial Activity: Synthesis, Characterization, and Potential Application - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Antifungal activity and mode of action of thymol and its synergism with nystatin against Candida species involved with infections in the oral cavity: an in vitro study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Potential effect of 2-isopropyl-5-methylphenol (thymol) alone and in combination with fluconazole against clinical isolates of Candida albicans, C. glabrata and C. krusei - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. mdpi.com [mdpi.com]

- 12. jstage.jst.go.jp [jstage.jst.go.jp]

Introduction: The Scientific Imperative for Understanding Carvacrol Pharmacokinetics

An In-Depth Technical Guide to the Pharmacokinetics and Metabolism of Carvacrol In Vivo

Carvacrol (5-isopropyl-2-methylphenol), a phenolic monoterpenoid, is a major bioactive constituent of essential oils from culinary and medicinal plants such as oregano and thyme[1][2]. Its broad spectrum of pharmacological activities—including antimicrobial, anti-inflammatory, antioxidant, and antitumor properties—has positioned it as a compound of significant interest for therapeutic development[2][3][4]. However, translating these promising in vitro activities into predictable in vivo efficacy requires a deep and mechanistic understanding of its journey through the body. For drug development professionals, elucidating the absorption, distribution, metabolism, and excretion (ADME) profile of carvacrol is not merely an academic exercise; it is the cornerstone of designing effective dosing regimens, predicting potential drug-drug interactions, and ensuring a favorable safety profile.

This technical guide provides a comprehensive analysis of the in vivo pharmacokinetics and metabolism of carvacrol. We move beyond a simple recitation of facts to explain the causality behind its metabolic fate and the experimental choices required to accurately characterize it. This document is structured to serve as a foundational resource for researchers engaged in the preclinical and clinical development of carvacrol-based therapeutics.

Part 1: The Pharmacokinetic Profile of Carvacrol (ADME)

The therapeutic effect of any compound is intrinsically linked to its ability to reach the target site in sufficient concentration and for an adequate duration. This is governed by its ADME properties.

Absorption

Carvacrol is characterized by rapid and extensive absorption following oral administration. Due to its lipophilic nature, it readily passes through the gastrointestinal mucosa[5].

-

Site of Absorption: More than 80-95% of an administered oral dose of unencapsulated carvacrol is absorbed in the upper gastrointestinal tract, specifically the stomach and duodenum[1][6][7]. This rapid uptake is a critical factor influencing its onset of action.

-

Rate of Absorption: Studies in animal models demonstrate a rapid appearance in plasma. In piglets, for instance, plasma levels of carvacrol peaked approximately 1.39 hours after oral ingestion[7]. The encapsulation of carvacrol can delay this initial absorption, potentially enabling targeted delivery to more distal parts of the intestinal tract[1][6].

Distribution

Once absorbed into the systemic circulation, carvacrol distributes into various tissues. Its lipophilicity suggests a potential for broad distribution.

-

Tissue Localization: Following oral gavage in animal models, carvacrol is found predominantly in gastric and intestinal tissues, with smaller quantities detected in the liver, lungs, and muscle[6][7].

-

Blood-Brain Barrier (BBB) Permeation: A crucial aspect for neuropharmacological applications is the ability of carvacrol to cross the BBB. Its physicochemical properties, particularly its lipophilicity, allow it to readily cross membranes and accumulate in the brain, where it can modulate neurotransmitter systems[5]. This capacity underpins its observed anxiolytic and antidepressant-like effects in animal models[5].

Metabolism: The Core of Carvacrol Biotransformation

Carvacrol undergoes extensive biotransformation, primarily in the liver, through Phase I and Phase II metabolic reactions. The primary goal of this metabolism is to convert the lipophilic parent compound into more hydrophilic (water-soluble) metabolites that can be easily excreted[8].

Phase I metabolism involves the introduction or exposure of functional groups. For carvacrol, this is a minor pathway compared to Phase II conjugation but is critical for generating certain metabolites and understanding potential drug interactions[9][10].

-

Key Enzymatic Pathway: The hydroxylation of carvacrol is catalyzed by the Cytochrome P450 (CYP) superfamily of enzymes[9][10].

-

Predominant CYP Isoform: In vitro studies using human liver microsomes (HLMs) have definitively identified CYP2A6 as the principal enzyme responsible for the Phase I metabolism of carvacrol. To a lesser extent, CYP1A2 and CYP2B6 also contribute[1][9][10].

-

Clinical Relevance: The reliance on CYP2A6 for its metabolism means that co-administration of carvacrol with other drugs that are substrates or inhibitors of this enzyme could lead to significant drug-drug interactions, altering the pharmacokinetic profiles of both agents[9][10]. For instance, 8-methoxypsoralen, a specific CYP2A6 inhibitor, significantly blocks the formation of carvacrol metabolites[1].

-

Minor Oxidative Pathways: At lower doses, oxidation of the terminal methyl and isopropyl groups to form primary alcohols has also been reported as a minor metabolic route[6][11].

Phase II metabolism represents the primary metabolic fate for carvacrol. In this phase, the phenolic hydroxyl group of carvacrol is conjugated with endogenous polar molecules, drastically increasing its water solubility and facilitating its excretion[6][11].

-

Glucuronidation: This is a major metabolic route where glucuronic acid is attached to carvacrol's phenolic group. This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs)[7][11].

-

Sulfation: The second major pathway involves the conjugation of a sulfonate group, a reaction mediated by sulfotransferase (SULT) enzymes[6][7][11].

-

Resulting Metabolites: The end products of this extensive Phase II metabolism are primarily carvacrol-glucuronide and carvacrol-sulfate , which are the main forms found in plasma and urine[7][12].

The diagram below illustrates the principal metabolic pathways of carvacrol.

Caption: Metabolic pathways of carvacrol in vivo.

Excretion

Following extensive metabolism, the resulting polar conjugates of carvacrol are rapidly eliminated from the body.

-

Primary Route: The primary route of excretion is via the kidneys into the urine[7].

-

Excreted Forms: Carvacrol is almost exclusively excreted as its glucuronide and sulfate conjugates. Very little, if any, unchanged carvacrol is found in the urine[7][12].

-

Rate of Excretion: The urinary excretion of metabolites is rapid, with the vast majority being eliminated within 24 hours post-administration. No metabolites are typically detected in urine samples collected 48 to 72 hours later, indicating efficient clearance from the body[7].

Part 2: Analytical Methodologies for In Vivo Quantification

Accurate and validated bioanalytical methods are essential for pharmacokinetic studies. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the two most common techniques for the quantification of carvacrol and its metabolites in biological matrices[13][14].

High-Performance Liquid Chromatography (HPLC)

HPLC, often coupled with UV or Mass Spectrometry (MS) detection, is a robust and widely used method for analyzing carvacrol in plasma, tissues, and pharmaceutical formulations[13][15].

Table 1: Summary of a Typical HPLC-UV Method for Carvacrol Quantification

| Parameter | Typical Condition | Rationale / Key Insight |

| Column | Reversed-Phase C18 (e.g., ACE C18) | The nonpolar stationary phase effectively retains the moderately nonpolar carvacrol, allowing for good separation from more polar endogenous matrix components. |

| Mobile Phase | Isocratic mixture of Acetonitrile and Water (e.g., 50:50 v/v) | Provides consistent and reproducible elution. Acetonitrile is a common organic modifier that offers good peak shape and resolution for phenolic compounds. |

| Buffering Agent | Phosphoric acid or Trifluoroacetic acid (TFA) | Critical Step: Acidification of the mobile phase is essential to suppress the ionization of the phenolic hydroxyl group, ensuring a single, sharp, and symmetrical peak for accurate quantification. |

| Flow Rate | 1.0 mL/min | A standard flow rate that provides a balance between analysis time and column efficiency. |

| Detection | UV detector at ~200-275 nm | Carvacrol's aromatic ring provides strong UV absorbance, allowing for sensitive detection. A wavelength of ~275 nm offers good specificity, while ~200 nm provides higher sensitivity. |

| Sample Prep | Protein Precipitation (e.g., with Acetonitrile) or Liquid-Liquid Extraction | Necessary to remove proteins and other interfering components from the biological matrix (e.g., plasma) that could damage the column and obscure the analyte peak. |

Gas Chromatography (GC)

GC coupled with a Flame Ionization Detector (FID) or Mass Spectrometry (MS) is another powerful technique, particularly for analyzing volatile compounds like carvacrol in essential oils or other complex mixtures[13][16].

Part 3: Experimental Protocols for In Vivo Assessment

Conducting a reliable in vivo pharmacokinetic study requires meticulous planning and execution. Animal models are indispensable for these initial characterizations[17].

Protocol: In Vivo Pharmacokinetic Study in a Rodent Model

This protocol outlines the key steps for determining the pharmacokinetic profile of carvacrol in rats or mice.

Objective: To determine key pharmacokinetic parameters (Cmax, Tmax, AUC, t½) of carvacrol following oral administration.

Materials:

-

Male Sprague-Dawley rats (or similar rodent model)

-

Carvacrol (analytical grade)

-

Vehicle for oral administration (e.g., corn oil, sesame oil)

-

Gavage needles

-

Blood collection tubes (e.g., heparinized or EDTA-coated microcentrifuge tubes)

-

Centrifuge

-

Freezer (-80°C)

Methodology:

-

Acclimatization: House animals in a controlled environment for at least one week prior to the study to reduce stress-related variables.

-

Fasting: Fast animals overnight (approx. 12 hours) before dosing to standardize gut absorption, but allow free access to water.

-

Dosing: Accurately weigh each animal to calculate the precise dose volume. Administer a single dose of carvacrol (e.g., 10-50 mg/kg) via oral gavage. The choice of vehicle is critical; an oil-based vehicle is suitable for the lipophilic carvacrol.

-

Blood Sampling: Collect serial blood samples (approx. 100-200 µL) from the tail vein or another appropriate site at predefined time points. A typical schedule would be: 0 (pre-dose), 0.25, 0.5, 1, 1.5, 2, 4, 6, 8, 12, and 24 hours post-dose.

-

Scientific Rationale: The sampling schedule is designed to be more frequent around the expected Tmax to accurately capture the peak concentration and absorption phase, with less frequent sampling during the elimination phase.

-

-

Plasma Preparation: Immediately place blood samples into anticoagulant-coated tubes. Centrifuge at ~4,000 x g for 10 minutes at 4°C to separate the plasma.

-

Sample Storage: Carefully transfer the supernatant (plasma) to new, clearly labeled tubes and store at -80°C until bioanalysis. This prevents degradation of the analyte.

-

Bioanalysis: Quantify the concentration of carvacrol in the plasma samples using a validated analytical method, such as the HPLC protocol described in Section 2.1.

-

Pharmacokinetic Analysis: Plot the plasma concentration versus time data. Use non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin) to calculate key pharmacokinetic parameters.

The workflow for this type of study is visualized below.

Caption: A typical experimental workflow for an in vivo pharmacokinetic study.

Conclusion

The in vivo disposition of carvacrol is characterized by rapid absorption, moderate tissue distribution (including to the CNS), and extensive, rapid metabolism. The primary metabolic fate is not Phase I oxidation but rather direct Phase II conjugation via glucuronidation and sulfation, leading to the formation of highly polar metabolites that are efficiently cleared through the urine. The predominant role of CYP2A6 in its minor Phase I pathway is a key consideration for predicting potential drug-drug interactions. A thorough understanding of this ADME profile, underpinned by robust bioanalytical methods and well-designed in vivo studies, is fundamental for any research program aiming to harness the therapeutic potential of this versatile natural compound.

References

- 1. Carvacrol—A Natural Phenolic Compound with Antimicrobial Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biological and pharmacological activities of carvacrol and carvacrol bearing essential oils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The bioactivity and toxicological actions of carvacrol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Carvacrol, a Plant Metabolite Targeting Viral Protease (Mpro) and ACE2 in Host Cells Can Be a Possible Candidate for COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. protocolforlife.com [protocolforlife.com]

- 8. sciencerepository.org [sciencerepository.org]

- 9. Identification of CYP isoforms involved in the metabolism of thymol and carvacrol in human liver microsomes (HLMs) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ingentaconnect.com [ingentaconnect.com]

- 11. researchgate.net [researchgate.net]

- 12. Current Knowledge on the Bioavailability of Thymol as a Feed Additive in Humans and Animals with a Focus on Rabbit Metabolic Processes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A validated high performance liquid chromatography method for the analysis of thymol and carvacrol in Thymus vulgaris L. volatile oil - PMC [pmc.ncbi.nlm.nih.gov]

- 14. phcog.com [phcog.com]

- 15. researchgate.net [researchgate.net]

- 16. proceedings.science [proceedings.science]

- 17. ijrpc.com [ijrpc.com]

Methodological & Application

Application Notes and Protocols for In Vitro Antimicrobial Susceptibility Testing of Carvacrol

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro antimicrobial susceptibility testing of carvacrol. This document offers detailed protocols and explains the scientific rationale behind experimental choices to ensure data integrity and reproducibility.

Introduction: The Antimicrobial Potential of Carvacrol

Carvacrol, a phenolic monoterpenoid found in essential oils of plants like oregano and thyme, has garnered significant scientific interest for its broad-spectrum antimicrobial properties.[1][2] It demonstrates activity against a wide range of foodborne pathogens, spoilage microorganisms, and clinically relevant bacteria and fungi, including drug-resistant strains.[1][2][3] The primary mechanism of carvacrol's antimicrobial action involves the disruption of the bacterial cytoplasmic membrane's structural and functional properties.[2][4] This leads to increased membrane permeability, dissipation of the proton motive force, and depletion of the intracellular ATP pool, ultimately resulting in cell death.[4][5]

These protocols are designed to provide a robust framework for evaluating the antimicrobial efficacy of carvacrol, a critical step in the development of new therapeutic agents and preservatives.

Critical Pre-Experimental Considerations

The hydrophobic nature of carvacrol presents unique challenges for in vitro testing. Careful consideration of the following factors is paramount for obtaining accurate and reproducible results.

Solvent Selection and Preparation of Stock Solutions

Due to its poor water solubility, a suitable solvent is required to prepare carvacrol stock solutions.[6] Common choices include ethanol, dimethyl sulfoxide (DMSO), and Tween 80.[1][7][8]

-

Ethanol and DMSO: These are effective solvents for carvacrol.[1][8] It is crucial to prepare a high-concentration stock solution (e.g., 10 mg/mL) to minimize the final concentration of the solvent in the assay, as the solvent itself can exhibit antimicrobial properties at higher concentrations.[1][8]

-

Tween 80: This non-ionic surfactant can be used to create an emulsion of carvacrol in the aqueous culture medium, improving its dispersion.[7][9] A low concentration, such as 0.5%, is often employed.[7]

Key Insight: The choice of solvent can influence the observed antimicrobial activity. For instance, some studies suggest that an ethanol-aqueous solvent may enhance carvacrol's antibacterial activity compared to DMSO.[8] It is imperative to include appropriate solvent controls in all experiments to account for any intrinsic antimicrobial effects.

Microorganism Preparation

Standardized inoculum preparation is a cornerstone of reproducible susceptibility testing. The following steps, adapted from Clinical and Laboratory Standards Institute (CLSI) and European Committee on Antimicrobial Susceptibility Testing (EUCAST) guidelines, should be followed.[10][11][12]

-

Culture Revival: Streak the test microorganism from frozen stock onto a suitable non-selective agar plate and incubate for 18-24 hours under appropriate atmospheric conditions.

-

Inoculum Suspension: Select several morphologically similar colonies and suspend them in a sterile broth or saline solution.

-

Turbidity Standardization: Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL for bacteria. This can be done visually or using a spectrophotometer.

-

Final Inoculum Dilution: Further dilute the standardized suspension in the appropriate test medium to achieve the desired final inoculum concentration for the specific assay (e.g., approximately 5 x 10⁵ CFU/mL for broth microdilution).[13]

Core Antimicrobial Susceptibility Testing Protocols

The following section details the step-by-step protocols for the most common in vitro assays used to evaluate carvacrol's antimicrobial activity.

Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Determination

The broth microdilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism (MIC).[1] This method can be extended to determine the minimum bactericidal concentration (MBC), the lowest concentration that results in microbial death.

Workflow for MIC/MBC Determination

Caption: Workflow for MIC and MBC determination of carvacrol.

Step-by-Step Methodology:

-

Plate Preparation: Aseptically add 50 µL of sterile Mueller-Hinton Broth (MHB) or other appropriate broth to wells 2 through 12 of a 96-well microtiter plate.

-

Carvacrol Addition: Add 100 µL of the highest concentration of carvacrol to be tested (prepared in MHB) to well 1.

-

Serial Dilution: Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing thoroughly, and then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10. Well 11 will serve as the growth control (no carvacrol), and well 12 as the sterility control (no bacteria).

-

Inoculation: Prepare the final bacterial inoculum in MHB at a concentration of approximately 1 x 10⁶ CFU/mL. Add 50 µL of this suspension to wells 1 through 11. This results in a final volume of 100 µL per well and a final bacterial concentration of approximately 5 x 10⁵ CFU/mL. The carvacrol concentrations are now halved.

-

Incubation: Cover the plate and incubate at 37°C for 16-20 hours.

-

MIC Determination: The MIC is the lowest concentration of carvacrol at which no visible turbidity is observed. The use of a growth indicator like resazurin or INT (p-iodonitrotetrazolium violet) can aid in visualizing the endpoint.

-

MBC Determination: To determine the MBC, take a 10-100 µL aliquot from each well that shows no visible growth (the MIC well and those with higher concentrations) and plate it onto a suitable agar medium.[8]

-

Incubation and Analysis: Incubate the agar plates at 37°C for 18-24 hours. The MBC is the lowest concentration that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.

Table 1: Representative MIC and MBC Values of Carvacrol against Various Microorganisms

| Microorganism | Gram Stain | MIC Range (µg/mL) | MBC Range (µg/mL) | Reference(s) |

| Staphylococcus aureus | Positive | 125 - 4000 | 250 - 500 | [3][14][15] |

| Group A Streptococci | Positive | 64 - 256 | Not specified | [1] |

| Escherichia coli | Negative | 370 - 16000 | 32000 | [15][16] |

| Klebsiella pneumoniae | Negative | 130 - 260 | 130 - 260 | [7] |

| Pseudomonas aeruginosa | Negative | 8 - 125 | Not specified | [8] |

| Lactobacillus spp. | Positive | 0.254 - 0.406 | 0.406 - 0.813 | [17] |

Note: These values are illustrative and can vary based on the specific strain, methodology, and solvent used.

Protocol 2: Agar Disk and Well Diffusion Assays